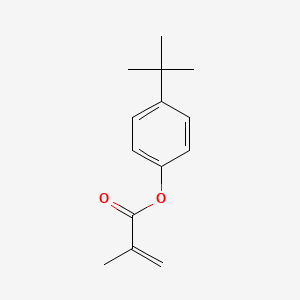
4-tert-Butylphenyl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-Butylphenyl 2-methylprop-2-enoate: is an organic compound with the molecular formula C14H18O2. It is an ester formed from 4-tert-butylphenol and methacrylic acid. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-Butylphenyl 2-methylprop-2-enoate typically involves the esterification of 4-tert-butylphenol with methacrylic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. The product is then purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as column chromatography or high-performance liquid chromatography (HPLC) ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-tert-Butylphenyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products:
Oxidation: Formation of 4-tert-butylbenzoic acid or 4-tert-butylacetophenone.
Reduction: Formation of 4-tert-butylphenyl methanol.
Substitution: Formation of 4-tert-butyl-2-nitrophenyl 2-methylprop-2-enoate or 4-tert-butyl-2-bromophenyl 2-methylprop-2-enoate.
Applications De Recherche Scientifique
4-tert-Butylphenyl 2-methylprop-2-enoate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of polymers and copolymers with specific properties.
Materials Science: The compound is utilized in the development of advanced materials with unique mechanical and thermal properties.
Biological Studies: It serves as a model compound in studies related to ester hydrolysis and enzyme-catalyzed reactions.
Industrial Applications: The compound is used in the production of coatings, adhesives, and sealants due to its excellent chemical stability and adhesion properties.
Mécanisme D'action
The mechanism of action of 4-tert-Butylphenyl 2-methylprop-2-enoate primarily involves its reactivity as an ester. The ester group can undergo hydrolysis in the presence of acids or bases, leading to the formation of 4-tert-butylphenol and methacrylic acid. The aromatic ring can participate in electrophilic substitution reactions, while the ester group can be involved in polymerization reactions, contributing to the formation of polymer chains.
Comparaison Avec Des Composés Similaires
4-tert-Butylphenyl acetate: An ester formed from 4-tert-butylphenol and acetic acid.
4-tert-Butylphenyl methacrylate: Similar to 4-tert-Butylphenyl 2-methylprop-2-enoate but with a different ester group.
4-tert-Butylphenyl acrylate: An ester formed from 4-tert-butylphenol and acrylic acid.
Comparison: this compound is unique due to its specific ester group derived from methacrylic acid, which imparts distinct polymerization properties. Compared to 4-tert-Butylphenyl acetate, it has a higher reactivity in polymerization reactions. Its structure allows for the formation of polymers with enhanced mechanical and thermal properties, making it valuable in materials science and industrial applications.
Propriétés
Numéro CAS |
13101-33-2 |
|---|---|
Formule moléculaire |
C14H18O2 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
(4-tert-butylphenyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C14H18O2/c1-10(2)13(15)16-12-8-6-11(7-9-12)14(3,4)5/h6-9H,1H2,2-5H3 |
Clé InChI |
YGORIHPOKIPFHI-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OC1=CC=C(C=C1)C(C)(C)C |
Numéros CAS associés |
29696-27-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



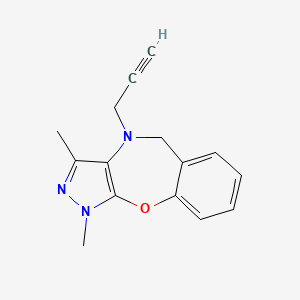

![5,6-Dihydroindeno[6,7,1-cde]indol-2(1h)-one](/img/structure/B14709334.png)


![6H-Indolo[2,3-b]quinoxaline-3-carboxylic acid](/img/structure/B14709352.png)
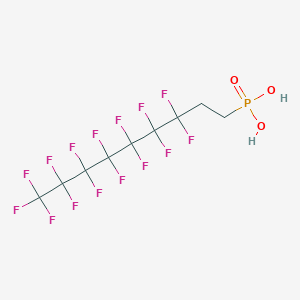
![[(Ethylsulfanyl)ethynyl]benzene](/img/structure/B14709358.png)
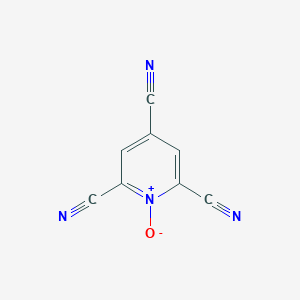
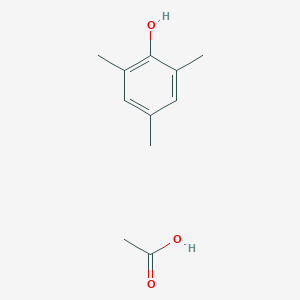
![Copper;2-[(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)iminomethyl]phenol](/img/structure/B14709368.png)
![3,5-Dioxa-1-phosphabicyclo[2.2.1]heptane, 4-phenyl-](/img/structure/B14709375.png)

